Hydrochloride Salt vs. Free Base: Verified Aqueous Solubility of ≥25 mg/mL Enables Direct Use in Aqueous Conjugation Protocols
The hydrochloride salt of 10-aminodecanamide provides aqueous solubility of at least 25 mg/mL (equivalent to ≥50 mM in DMSO), a critical parameter for aqueous-phase bioconjugation and PROTAC assembly that the free base form cannot match due to its propensity to absorb atmospheric CO2 and undergo hydrolysis [1]. By contrast, the closely related 9-aminononanamide free base is reported as a water-soluble but strongly basic solid that rapidly absorbs atmospheric carbon dioxide and is readily hydrolyzed to 9-aminononanoic acid, rendering it less stable in storage and less reproducible in aqueous reactions [2]. While direct solubility measurements for the free base of 10-aminodecanamide are not available, the class-level behavior of ω-amino amides indicates that hydrochloride salt formation is a necessary strategy for achieving shelf-stable, formulation-ready solubility.
| Evidence Dimension | Aqueous solubility and handling stability |
|---|---|
| Target Compound Data | ≥25 mg/mL in water; stable as hydrochloride salt under long-term cool, dry storage conditions |
| Comparator Or Baseline | 9-Aminononanamide free base: water-soluble but rapidly absorbs atmospheric CO2 and readily hydrolyzes to 9-aminononanoic acid |
| Quantified Difference | Qualitative stability advantage: HCl salt resists CO2 absorption and hydrolysis; free base does not. Free base solubility not directly quantified but reported as 'water-soluble.' |
| Conditions | Ambient storage; aqueous solution at room temperature (solubility data from Chemistry StackExchange community-verified entry for 10-aminodecanamide hydrochloride) |
Why This Matters
For procurement, the HCl salt form guarantees reproducible solubility and storage stability, avoiding batch-to-batch variability and premature hydrolysis that would compromise conjugation yields in PROTAC or bioconjugation workflows.
- [1] Chemistry StackExchange. Revision 30f41ec1-c98e-496f-a7f6-b3578a399e7d. Solubility of 10-aminodecanamide hydrochloride confirmed at ≥25 mg/mL in water. View Source
- [2] Cowan, J.C. et al. (1970). 9-Aminononanamide and Nylon-9 from Azelaaldehydic Derivatives of Soybean Oil. Journal of the American Oil Chemists' Society, 47, 183–188. View Source
